molecular formula C13H17N3O B8661801 4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5,6-dihydro-5-(propylamino)-, (5R)-

4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5,6-dihydro-5-(propylamino)-, (5R)-

Cat. No. B8661801
M. Wt: 231.29 g/mol
InChI Key: XTWUNLMHXDDOMD-UHFFFAOYSA-N
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Patent
US05273975

Procedure details

Sodium cyanoborohydride (0.17 g) was added in small portions over a 5-hour period to a stirred solution of 1.90 g (8.4 mmol) 5-amino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one, 0.85 mL sodium methoxide and 1.5 g propionaldehyde in methanol (175 mL). Methanolic ammonia solution was added, and after 30 minutes, the solvent was evaporated. The residual oil was partitioned between ethyl acetate and water and the crude product obtained by evaporating the ethyl acetate was dissolved in chloroform and chromatographed on silica gel eluting with 2.5% methanol:chloroform to give 1.24 g (64% yield) of 5,6-dihydro-5-(propylamino)-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[NH2:5][CH:6]1[CH2:15][C:14]2[C:9]3=[C:10]([NH:16][C:17](=[O:18])[N:8]3[CH2:7]1)[CH:11]=[CH:12][CH:13]=2.C[O-].[Na+].[CH:22](=O)[CH2:23][CH3:24].N>CO.C(Cl)(Cl)Cl>[CH2:22]([NH:5][CH:6]1[CH2:15][C:14]2[C:9]3=[C:10]([NH:16][C:17](=[O:18])[N:8]3[CH2:7]1)[CH:11]=[CH:12][CH:13]=2)[CH2:23][CH3:24] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1.9 g
Type
reactant
Smiles
NC1CN2C3=C(C=CC=C3C1)NC2=O
Name
sodium methoxide
Quantity
0.85 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
C(CC)=O
Name
Quantity
175 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the crude product obtained
CUSTOM
Type
CUSTOM
Details
by evaporating the ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 2.5% methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC)NC1CN2C3=C(C=CC=C3C1)NC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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